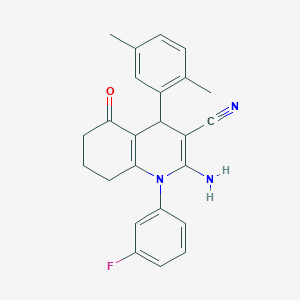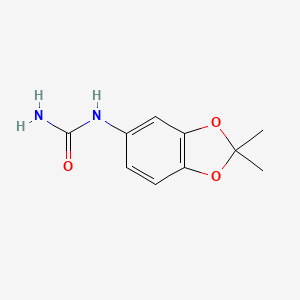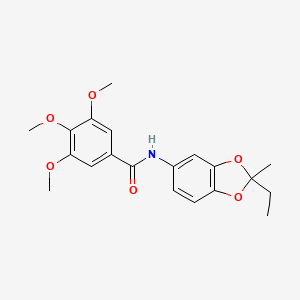![molecular formula C23H23N3O5 B11477126 2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11477126.png)
2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trimethoxybenzamide core linked to a pyridinylmethylcarbamoylphenyl group. The presence of multiple functional groups within the molecule makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trimethoxybenzamide Core: This step involves the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with an amine to form the trimethoxybenzamide core.
Introduction of the Pyridinylmethylcarbamoyl Group: The next step involves the reaction of the trimethoxybenzamide core with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups within the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzamide: A simpler analog of the compound with similar core structure but lacking the pyridinylmethylcarbamoyl group.
N-(2-{[(Pyridin-3-yl)methyl]carbamoyl}phenyl)benzamide: Another analog with a similar structure but different substitution pattern on the benzamide core.
Uniqueness
2,3,4-TRIMETHOXY-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is unique due to the presence of both the trimethoxybenzamide core and the pyridinylmethylcarbamoyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a versatile candidate for various applications.
Properties
Molecular Formula |
C23H23N3O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H23N3O5/c1-29-19-11-10-17(20(30-2)21(19)31-3)23(28)26-18-9-5-4-8-16(18)22(27)25-14-15-7-6-12-24-13-15/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
NZDDNGBTPSHEOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine](/img/structure/B11477045.png)
![4,14-Dimethyl-7-(morpholin-4-yl)-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0(2,6).0(11,16)]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11477059.png)
![N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N'-cyclohexylurea](/img/structure/B11477071.png)
![3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11477079.png)
![N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11477080.png)
![methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate](/img/structure/B11477083.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide](/img/structure/B11477084.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477093.png)
![2-(allylamino)-8-amino-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11477103.png)
![3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile](/img/structure/B11477108.png)



